![molecular formula C15H12N6O3 B2402794 N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-3-furamide CAS No. 1775363-99-9](/img/structure/B2402794.png)
N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-3-furamide
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Description
The compound “N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-3-furamide” is a complex organic molecule that contains several heterocyclic rings, including a 1,2,4-oxadiazole ring and a 1,2,4-triazolo[4,3-a]pyridine ring . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives has been achieved through various methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives has been studied using various spectroscopic techniques. For instance, structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazole derivatives are diverse. For instance, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives can vary widely depending on the specific substituents present in the molecule. For instance, two of the compounds, 3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole and 3,3’-bis(4-nitrofurazan-3-yl)-5,5’-bi(1,2,4-oxadiazole), have attractive single crystal densities of 1.91 and 1.94 g·cm–3 (at 20 C), respectively .Mechanism of Action
Target of Action
Compounds with 1,2,4-oxadiazole scaffolds have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s plausible that this compound may also target similar infectious agents.
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties , which could influence their interaction with targets. The compound might form hydrogen bonds with its targets, leading to changes in the target’s function.
Biochemical Pathways
Given the anti-infective activities of similar 1,2,4-oxadiazole compounds , it’s possible that this compound may interfere with the biochemical pathways of infectious agents, thereby inhibiting their growth or replication.
Pharmacokinetics
1,2,4-oxadiazoles are known to show better hydrolytic and metabolic stability , which could potentially enhance the bioavailability of this compound.
Result of Action
Given the anti-infective activities of similar 1,2,4-oxadiazole compounds , it’s plausible that this compound may inhibit the growth or replication of infectious agents at the molecular and cellular levels.
properties
IUPAC Name |
N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]furan-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O3/c1-9-17-15(24-20-9)10-2-4-21-12(6-10)18-19-13(21)7-16-14(22)11-3-5-23-8-11/h2-6,8H,7H2,1H3,(H,16,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFSTVZCODGDEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=COC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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